molecular formula C25H22N6OS B298611 N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide

Cat. No. B298611
M. Wt: 454.5 g/mol
InChI Key: YVVQYPULNKKGLL-KVSWJAHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It is a small molecule inhibitor that selectively targets cyclin-dependent kinase 9 (CDK9), a protein involved in the regulation of gene transcription.

Mechanism of Action

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide inhibitor selectively targets this compound, a protein that is involved in the regulation of gene transcription. This compound is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of transcription. This compound phosphorylates the C-terminal domain of RNA polymerase II, allowing it to continue transcription elongation. This compound inhibitor binds to the ATP-binding site of this compound, preventing its activity and blocking the transcription of genes that are essential for cell proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a potent anti-tumor effect in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. This compound inhibitor has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound inhibitor also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability in vivo, which can affect its efficacy in animal studies.

Future Directions

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide inhibitor has several potential future directions for research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the combination of this compound inhibitor with other targeted therapies, such as immune checkpoint inhibitors. This compound inhibitor also has potential applications in other diseases, such as HIV and heart disease, which could be explored in future research.

Synthesis Methods

The synthesis of N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide inhibitor involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1-(3-cyano-4,5-dimethylthiophen-2-yl)propane-1,3-diol to give the desired product.

Scientific Research Applications

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the transcription of genes that are essential for cell proliferation. This compound inhibitor has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C25H22N6OS

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C25H22N6OS/c1-15-9-19(17(3)31(15)25-22(11-27)16(2)18(4)33-25)12-28-29-24(32)14-30-13-20(10-26)21-7-5-6-8-23(21)30/h5-9,12-13H,14H2,1-4H3,(H,29,32)/b28-12+

InChI Key

YVVQYPULNKKGLL-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)/C=N/NC(=O)CN3C=C(C4=CC=CC=C43)C#N

SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.